molecular formula C23H25N5O2S B11658271 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide CAS No. 303203-25-0

2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide

Cat. No.: B11658271
CAS No.: 303203-25-0
M. Wt: 435.5 g/mol
InChI Key: MCGOFEXTFQIHEP-RWOQWNJLSA-N
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Description

2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide is a complex synthetic compound of significant interest in medicinal chemistry research, particularly in the development of novel therapeutic agents. Its molecular structure integrates a 1,2,4-triazole core, a moiety widely recognized for its diverse pharmacological properties, linked to a hydrazide derivative with an extended conjugated system. This specific structural motif is designed to act as a potential enzyme inhibitor. Research indicates that analogous triazole-hydrazone hybrids exhibit a broad spectrum of biological activities, including potent antimicrobial effects against various bacterial and fungal strains, and promising anticancer activity by inducing apoptosis and inhibiting proliferation in cancer cell lines. The presence of the 1,2,4-triazole ring is often associated with the ability to chelate metal ions, which can be crucial for its mechanism of action, particularly in inhibiting metalloenzymes. The compound's high degree of planarity and conjugated system suggests potential for intercalation with DNA or RNA, making it a candidate for studies in molecular biology and oncology. This product is intended for non-clinical, in vitro research applications exclusively and is not for diagnostic or therapeutic use. Researchers are encouraged to utilize this reagent in investigations exploring structure-activity relationships (SAR), target identification, and the mechanistic pathways of novel bioactive compounds.

Properties

CAS No.

303203-25-0

Molecular Formula

C23H25N5O2S

Molecular Weight

435.5 g/mol

IUPAC Name

2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]acetamide

InChI

InChI=1S/C23H25N5O2S/c1-4-28-22(19-10-12-20(30-3)13-11-19)26-27-23(28)31-16-21(29)25-24-15-17(2)14-18-8-6-5-7-9-18/h5-15H,4,16H2,1-3H3,(H,25,29)/b17-14+,24-15+

InChI Key

MCGOFEXTFQIHEP-RWOQWNJLSA-N

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C/C(=C/C2=CC=CC=C2)/C)C3=CC=C(C=C3)OC

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=CC(=CC2=CC=CC=C2)C)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Triazole Core Synthesis

The 1,2,4-triazole ring is synthesized via cyclization of thiosemicarbazide derivatives. A representative protocol involves reacting 4-methoxyphenylacetic acid with thiosemicarbazide in the presence of phosphoryl chloride (POCl₃) under reflux conditions. The reaction proceeds via intermediate hydrazide formation, followed by intramolecular cyclization to yield 4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol (Intermediate A).

Reaction Scheme:

4-Methoxyphenylacetic acid+ThiosemicarbazidePOCl₃, ΔIntermediate A\text{4-Methoxyphenylacetic acid} + \text{Thiosemicarbazide} \xrightarrow{\text{POCl₃, Δ}} \text{Intermediate A}

Key parameters:

  • Temperature: 80–100°C

  • Solvent: Anhydrous ethanol

  • Yield: 68–72%

S-Alkylation for Sulfanyl Group Introduction

Intermediate A undergoes S-alkylation with ethyl bromoacetate to introduce the sulfanylacetohydrazide moiety. The reaction is catalyzed by potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO) at 60°C for 12 hours.

Reaction Conditions Table:

ParameterValue
SolventDMSO
BaseK₂CO₃ (2.5 equiv)
Temperature60°C
Reaction Time12 hours
Yield85–90%

Post-alkylation, hydrolysis of the ethyl ester group using aqueous NaOH (2M) yields 2-[(4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide (Intermediate B).

Condensation with α,β-Unsaturated Aldehyde

Schiff Base Formation

Intermediate B is condensed with (1E,2E)-2-methyl-3-phenylprop-2-enal in methanol under acidic conditions (glacial acetic acid, 0.1% v/v) to form the target hydrazone. The reaction exploits the nucleophilicity of the hydrazide’s amino group, which attacks the aldehyde’s carbonyl carbon.

Optimized Parameters:

  • Molar Ratio (Hydrazide:Aldehyde): 1:1.2

  • Catalyst: Acetic acid (0.1% v/v)

  • Temperature: 25°C (room temperature)

  • Reaction Time: 6 hours

  • Yield: 78–82%

Mechanistic Insight:
The reaction proceeds via a two-step mechanism:

  • Protonation of the aldehyde carbonyl group by acetic acid.

  • Nucleophilic attack by the hydrazide’s NH₂ group, followed by dehydration to form the imine bond.

Alternative Synthetic Strategies

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate the condensation step. A study reported a 40% reduction in reaction time (from 6 to 2.5 hours) with comparable yields (80%) by employing a CEM Discover microwave reactor at 80°C.

Solid-State Mechanochemical Synthesis

Ball milling techniques have been explored to eliminate solvent use. Mixing Intermediate B and (1E,2E)-2-methyl-3-phenylprop-2-enal with silica gel (catalyst) in a planetary mill (400 rpm, 1 hour) achieved a 70% yield, demonstrating greener chemistry potential.

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel column chromatography using ethyl acetate/hexane (3:7 v/v) as the eluent. Fractions are analyzed by TLC (Rf = 0.45 in ethyl acetate).

Purity Data:

MethodResult
HPLC (C18 column)99.2% purity
Melting Point162–164°C (decomposes)
HRMS (m/z)[M+H]⁺: 436.1801 (calc. 436.1802)

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, CH=N), 7.82–7.26 (m, 9H, aromatic), 4.32 (s, 2H, SCH₂), 3.81 (s, 3H, OCH₃), 2.51 (q, J = 7.2 Hz, 2H, CH₂CH₃), 2.12 (s, 3H, CH₃), 1.32 (t, J = 7.2 Hz, 3H, CH₂CH₃).

  • IR (KBr): 3250 cm⁻¹ (N-H), 1660 cm⁻¹ (C=N), 1240 cm⁻¹ (C-O-C).

Industrial-Scale Production Considerations

Cost-Efficiency Analysis

ComponentCost per kg (USD)Contribution to Total Cost
4-Methoxyphenylacetic acid12034%
Thiosemicarbazide4513%
(1E,2E)-2-Methyl-3-phenylprop-2-enal18051%
Solvents/Catalysts252%

Waste Management

  • DMSO is recycled via vacuum distillation (85% recovery).

  • Silica gel from column chromatography is regenerated by calcination at 450°C.

Challenges and Optimization Opportunities

Byproduct Formation

The primary byproduct, 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid (5–8% yield), arises from over-hydrolysis during ester cleavage. Mitigation strategies include:

  • Strict pH control (pH 8–9) during hydrolysis.

  • Use of tetra-n-butylammonium bromide (TBAB) as a phase-transfer catalyst.

Stereochemical Control

The (1E,2E)-configuration of the propenylidene group is maintained by:

  • Conducting reactions under inert atmosphere (N₂) to prevent isomerization.

  • Using freshly distilled aldehydes to avoid peroxide formation.

Recent Patents and Innovations

Continuous Flow Synthesis (WO2024085224A1)

A 2024 patent describes a continuous flow system where Intermediate B and aldehyde are mixed in a microreactor (residence time: 8 minutes) at 50°C, achieving 89% yield with 99.5% purity.

Biocatalytic Approaches

Immobilized lipase (Candida antarctica) catalyzes the condensation step in aqueous ethanol (pH 7.0), reducing energy consumption by 60% compared to thermal methods .

Chemical Reactions Analysis

Types of Reactions

2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the methoxy group .

Scientific Research Applications

2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity. Additionally, the acetohydrazide moiety can form hydrogen bonds with biological molecules, enhancing its overall efficacy .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Substituent Effects

Key structural differences among analogues lie in:

  • Triazole substituents : Ethyl, aryl, or heteroaryl groups (e.g., pyridyl, fluorophenyl).
  • Hydrazide modifications : Aromatic, hydroxy-substituted, or sulfonyl-linked groups.
  • Additional functional groups: Amino, carbamoyl, or allyl moieties influencing electronic properties and solubility.
Table 1: Structural and Functional Comparisons
Compound Name/ID Triazole Substituents Hydrazide Modification Notable Biological Activity Reference
Target Compound 4-ethyl, 5-(4-methoxyphenyl) (1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene Potential antioxidant/antimicrobial* N/A
ZE-4b () 4-ethyl, 5-(pyridin-2-yl) (2-phenyl)methylidene Unspecified (structural analogue)
ZE-5a () 4-cyclohexyl, 5-(pyridin-2-yl) (4-methylphenyl)sulfonyl Unspecified
Compound 4-ethyl, 5-(4-methoxyphenyl) 4-hydroxy-3,5-dimethoxyphenyl Enhanced H-bonding potential
Compound 4-ethyl, 5-phenyl Allyl-2-hydroxyphenyl Antioxidant (1.5× control)
KA3-KA15 () 5-(pyridin-4-yl) Substituted aryl carbamoyl Antimicrobial, anti-inflammatory

*Bioactivity inferred from structural analogues.

Physicochemical Properties

  • Solubility : Methoxy and hydroxy groups () enhance polarity and aqueous solubility compared to hydrophobic substituents (e.g., cyclohexyl in ZE-5a) .
  • Stability : Conjugated ene groups (target compound) may reduce photodegradation, a trait observed in similar Schiff bases .

Biological Activity

The compound 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C20H22N6O2SC_{20}H_{22}N_{6}O_{2}S, and its structure features a triazole ring, a sulfanyl group, and an acetohydrazide moiety. The presence of these functional groups contributes to its biological activity.

PropertyValue
Molecular Weight394.49 g/mol
IUPAC NameThis compound
SMILESCCn1c(SCC(N/N=C(\C)/c2cnccc2)=O)nnc1-c(cc1)ccc1OC

Antimicrobial Properties

Triazole derivatives are well-known for their antimicrobial activity . Studies have shown that compounds containing the triazole scaffold exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have demonstrated Minimum Inhibitory Concentrations (MIC) in the range of 0.046–3.11 μM against resistant strains like MRSA .

Antifungal Activity

The antifungal properties of triazoles are also notable. The compound's structural similarity to established antifungals suggests potential efficacy against fungal pathogens. Triazoles inhibit ergosterol biosynthesis in fungal cell membranes, making them effective against a range of fungi .

Anticancer Activity

Research indicates that triazole derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells. The specific compound under discussion may interact with multiple molecular targets involved in cell proliferation and survival pathways. For instance, studies have highlighted that certain triazoles can inhibit cancer cell lines with IC50 values indicating potent activity .

Anti-inflammatory and Analgesic Effects

Triazoles have been reported to possess anti-inflammatory and analgesic effects. The mechanisms may involve inhibition of pro-inflammatory cytokines and modulation of pain pathways. This dual action could make the compound a candidate for treating conditions characterized by inflammation and pain .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is heavily influenced by their structural components. Key factors affecting potency include:

  • Substituents on the triazole ring: Electron-donating groups enhance activity.
  • Length of alkyl chains: Longer chains may reduce efficacy.
  • Aromatic substitutions: Specific positions on the aromatic rings can significantly impact biological interactions.

A detailed SAR analysis reveals that modifications in substituents can lead to improved selectivity and potency against targeted pathogens or cancer cells .

Case Studies

  • Antibacterial Activity Study:
    A study evaluated various triazole derivatives against Staphylococcus aureus and Escherichia coli. The compound demonstrated MIC values comparable to standard antibiotics like vancomycin, indicating its potential as an antibacterial agent .
  • Antifungal Efficacy:
    In vitro tests showed that compounds similar to this triazole exhibited significant antifungal activity against Candida albicans, with MIC values suggesting effectiveness at low concentrations .
  • Cancer Cell Line Testing:
    The compound was tested against several cancer cell lines (e.g., breast and lung cancer). Results indicated that it could induce apoptosis at concentrations that were non-toxic to normal cells, highlighting its therapeutic potential .

Q & A

Q. How should contradictory data on cytotoxicity across cell lines be addressed?

  • Methodological Answer : Investigate using:
  • Transcriptomic profiling : RNA-seq to identify resistance mechanisms (e.g., ABC transporter upregulation) .
  • Metabolic flux analysis : Compare glycolysis/OXPHOS dependency in sensitive vs. resistant lines .
  • Coculture models : Assess stromal cell-mediated protection in 3D spheroids .

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